
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
作用機序
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide inhibits HDAC, which leads to an increase in histone acetylation and changes in gene expression. This ultimately results in cell cycle arrest and apoptosis in cancer cells. HDAC inhibition has also been shown to enhance the immune response to cancer cells and to inhibit angiogenesis, which are additional mechanisms by which N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide may exert its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied for its potential as an anti-cancer agent, making it a well-characterized compound. However, like all inhibitors, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has limitations. It may have off-target effects, and its effects may be cell type-specific.
将来の方向性
For N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide research include the development of more potent and selective HDAC inhibitors, the use of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide in combination with other drugs, and exploration of its potential in other disease areas.
合成法
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclohexane with methylamine to produce N-methyl-1-cyanocyclohexylamine. This intermediate is then reacted with 2-methyl-octahydro-1H-indole-1-carboxylic acid to produce N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide.
科学的研究の応用
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15-12-16-8-4-5-9-17(16)22(15)13-18(23)21(2)19(14-20)10-6-3-7-11-19/h15-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUSFAXXTWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


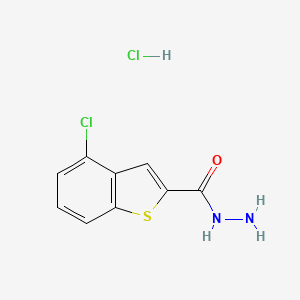
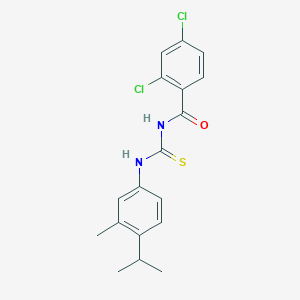
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

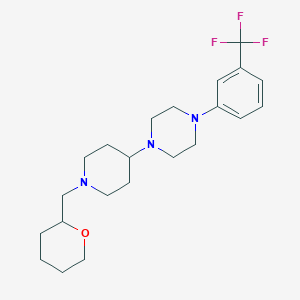
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
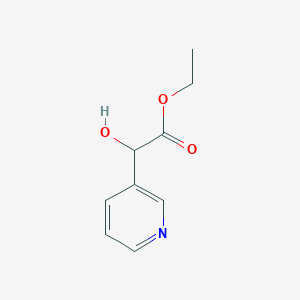
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
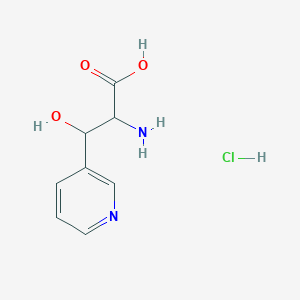
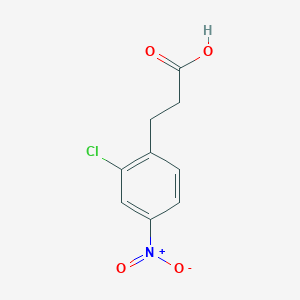
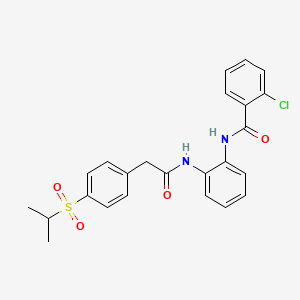
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)